N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methylphenyl group. The acetamide side chain at position 3 is further modified with a 1,3-benzodioxol-5-yl moiety, a structural motif known to enhance bioavailability and target selectivity in drug design .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-2-4-14(5-3-13)16-10-30-21-20(16)23-11-25(22(21)27)9-19(26)24-15-6-7-17-18(8-15)29-12-28-17/h2-8,10-11H,9,12H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYVWSXEJLIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodioxole moiety, a thieno[3,2-d]pyrimidine core, and an acetamide functional group, which are known to influence its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 434.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia)
- Inhibition Concentrations : IC50 values ranged from 0.3 µM to 1.2 µM for effective growth inhibition.
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival:
- MEK/ERK Pathway Inhibition : Similar compounds have been shown to inhibit the MEK/ERK pathway, leading to decreased phosphorylation of downstream targets such as p70S6K.
- Apoptotic Induction : The compound may trigger intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine derivative in a xenograft model:
- Model : Nude mice implanted with MV4-11 cells.
- Dosage : Administered at 10 mg/kg via oral gavage.
- Results : Significant tumor growth inhibition was observed, correlating with plasma concentration levels of the drug.
Study 2: Antimicrobial Testing
In vitro testing was conducted on various bacterial strains:
- Bacterial Strains Tested : E. coli, S. aureus
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Cancer Research
Compounds with thieno[2,3-d]pyrimidinone scaffolds (e.g., 8–11 from ) share similarities with the target molecule but differ in core substitution patterns and side chains. Key differences include:
- Position of thiophene fusion: Thieno[2,3-d]pyrimidinones () vs. thieno[3,2-d]pyrimidinones (target compound).
- Substituents at position 5/7 : The target compound has a 4-methylphenyl group at position 7, while analogs like 8 and 9 () feature thiophen-2-yl or chlorophenyl groups.
- Acetamide side chains: The target’s benzodioxol group contrasts with thiazolidinone or hydrazinecarbothioamide moieties in analogs .
Table 1: Anti-Cancer Thienopyrimidinone Derivatives
Anti-Inflammatory Benzothieno[3,2-d]pyrimidinones
Benzothieno[3,2-d]pyrimidinone derivatives (e.g., 1, 2, 4, 8–10 in ) exhibit potent COX-2 and iNOS inhibition. Unlike the target compound, these feature sulfonamide groups instead of acetamide side chains, which are critical for anti-inflammatory activity .
Table 2: Anti-Inflammatory Thienopyrimidinone Derivatives
Thienopyrimidinones with Isoxazolyl/Rhodanine Moieties
Compounds 7a–b () and rhodanine derivatives () highlight the role of heterocyclic side chains in modulating activity. For example:
- Rhodanine derivatives (): Incorporate 2-thioxo-4-thiazolidinone moieties, which enhance binding to enzymes like tyrosinase .
Table 3: Functionalized Thienopyrimidinone Analogues
Key Structural-Activity Relationship (SAR) Insights
Core Fusion Position: Thieno[3,2-d]pyrimidinones (target) vs. [2,3-d] isomers () may exhibit divergent electronic properties, influencing target binding .
Substituent Effects :
- 4-Methylphenyl vs. 4-Methoxyphenyl : ’s analog (4-methoxyphenyl) suggests electron-donating groups may enhance solubility but reduce metabolic stability .
- Benzodioxol vs. Sulfonamide : The target’s benzodioxol group may improve CNS penetration compared to sulfonamide-containing anti-inflammatory agents .
Side Chain Flexibility: Acetamide derivatives (target, ) allow modular modifications for optimizing pharmacokinetics, whereas rigidified moieties (e.g., thiazolidinones in ) may restrict conformational mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
